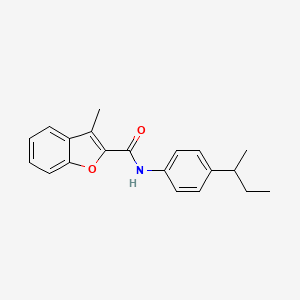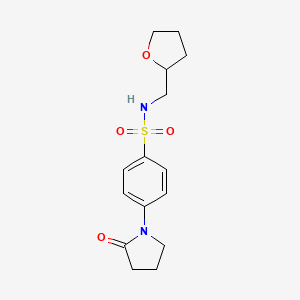![molecular formula C23H27N3O3 B5119787 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone](/img/structure/B5119787.png)
2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule inhibitor that has been found to exhibit promising results in the treatment of several diseases, including cancer and neurological disorders. In
作用机制
The mechanism of action of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone depend on the specific disease being targeted. In cancer, the compound has been found to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, it has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, it has been found to protect dopaminergic neurons and improve motor function.
实验室实验的优点和局限性
One of the major advantages of using 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone in lab experiments is its high potency and selectivity. The compound has been found to exhibit minimal toxicity and side effects, making it an ideal candidate for further research. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research and development of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone. One of the areas of focus is the development of novel therapeutic agents for the treatment of cancer and neurological disorders. Another area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to explore the potential applications of this compound in other fields of research, such as infectious diseases and immunology.
Conclusion:
In conclusion, 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone is a chemical compound that has shown promising results in the treatment of various diseases. The compound has been extensively studied for its potential applications in cancer, Alzheimer's disease, Parkinson's disease, and other neurological disorders. The mechanism of action of the compound involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of these diseases. While there are limitations to using this compound in lab experiments, its high potency and selectivity make it an ideal candidate for further research and development.
合成方法
The synthesis of 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone involves a series of chemical reactions. One of the commonly used methods for the synthesis of this compound is the reaction between 3-(4-methoxyphenyl)-1-piperidinamine and 2-(3-bromoacetyl)isoindolin-1-one in the presence of a base. The reaction yields 2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone as the final product.
科学研究应用
2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit promising results in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound has also been used in the development of novel therapeutic agents for the treatment of bacterial and viral infections.
属性
IUPAC Name |
2-[3-[3-(4-methoxyanilino)piperidin-1-yl]-3-oxopropyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-10-8-18(9-11-20)24-19-6-4-13-25(16-19)22(27)12-14-26-15-17-5-2-3-7-21(17)23(26)28/h2-3,5,7-11,19,24H,4,6,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMQUTBLTLTVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Keto-3-[3-(p-anisidino)piperidino]propyl]isoindolin-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]amine](/img/structure/B5119705.png)
![1-(2-hydroxyethyl)-2,7,7-trimethyl-1,2,3,6,7,9-hexahydro-5H-imidazo[1,2-a]pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-5-one](/img/structure/B5119711.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5119726.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5119736.png)

![5-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5119744.png)
![2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5119756.png)

![N-(3-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119764.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide](/img/structure/B5119776.png)

![1-cyclohexyl-2-(4-methoxy-2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5119796.png)
![N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide](/img/structure/B5119806.png)